![molecular formula C10H14BrNO2S B1454874 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide CAS No. 1396777-19-7](/img/structure/B1454874.png)
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide
Overview
Description
“4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” is a chemical compound with the molecular formula C10H14BrNO2S . It is also known by other names such as “4-Brom-N,N-diethylbenzolsulfonamid” in German, “4-Bromo-N,N-diethylbenzenesulfonamide” in English, and “4-Bromo-N,N-diéthylbenzènesulfonamide” in French .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group contains two ethyl groups and one dimethyl group .Scientific Research Applications
Gastroprotective Properties
Research on ebrotidine, a compound with a similar bromo-benzenesulfonamide structure, highlights its unique properties combining H2-receptor antagonist activities with cytoprotective capabilities. This dual action, involving enhanced mucus gel protective qualities and promotion of mucosal repair, positions it as a potential therapeutic agent in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Electrochemical Surface Finishing and Energy Storage
Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) have been reviewed, revealing their application in electroplating and energy storage. This research area demonstrates the potential for utilizing related chemical structures in developing new materials for energy applications (Tsuda, Stafford, & Hussey, 2017).
Flame Retardants
A review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and their potential risks. The study emphasizes the need for further research on the environmental fate and toxicity of these compounds, indicating the relevance of bromo-benzenesulfonamide derivatives in environmental sciences (Zuiderveen, Slootweg, & de Boer, 2020).
Regioselectivity in Chemical Synthesis
Research exploring the regioselectivity of bromination in unsymmetrical dimethylpyridines provides insights into the chemical behavior and potential applications of bromo-substituted compounds in organic synthesis. This work helps understand how bromo-groups influence chemical reactions, which could be relevant to the synthesis and application of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide derivatives (Thapa, Brown, Balestri, & Taylor, 2014).
properties
IUPAC Name |
4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKHYALYYDPUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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